4-bromo-N-cyclopropyl-3-fluorobenzamide
Description
4-Bromo-N-cyclopropyl-3-fluorobenzamide is a fluorinated benzamide derivative featuring a bromine atom at the 4-position, a fluorine atom at the 3-position, and a cyclopropylamide substituent. Its structural uniqueness arises from the combination of halogen atoms (Br, F) and the cyclopropyl group, which may influence steric, electronic, and pharmacokinetic properties .
Properties
IUPAC Name |
4-bromo-N-cyclopropyl-3-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-8-4-1-6(5-9(8)12)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCWLPSKWBUMPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-N-cyclopropyl-3-fluorobenzamide typically involves the reaction of 3-bromo-4-fluorobenzoic acid with cyclopropylamine . The reaction conditions generally include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
4-bromo-N-cyclopropyl-3-fluorobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide bond in 4-bromo-N-cyclopropyl-3-fluorobenzamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-bromo-N-cyclopropyl-3-fluorobenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclopropyl-3-fluorobenzamide involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-Bromo-3-chloro-N-cyclopropyl-2-fluorobenzamide
- Structural Differences : This analog (CAS: 2404733-68-0) replaces the 3-fluoro group with chlorine and introduces a 2-fluoro substituent (vs. 3-fluoro in the target compound). The altered halogen positions may affect electronic distribution and molecular polarity.
| Property | 4-Bromo-N-cyclopropyl-3-fluorobenzamide | 4-Bromo-3-chloro-N-cyclopropyl-2-fluorobenzamide |
|---|---|---|
| Halogen Substituents | Br (4), F (3) | Br (4), Cl (3), F (2) |
| Molecular Weight* | ~292.12 (estimated) | Not reported |
| Potential Reactivity | Electrophilic at Br and F positions | Enhanced electrophilicity due to Cl |
*Estimated based on analogous compounds.
3-Bromo-N-(4-fluorophenyl)benzamide
- Structural Differences: This compound (C₁₃H₉BrFNO, MW: 294.12) features a bromine at the 3-position and a 4-fluorophenylamide group instead of a cyclopropylamide.
- Applications : Benzamide derivatives with fluorophenyl groups are often explored as kinase inhibitors or antimicrobial agents due to their planar aromatic systems .
| Property | 4-Bromo-N-cyclopropyl-3-fluorobenzamide | 3-Bromo-N-(4-fluorophenyl)benzamide |
|---|---|---|
| Amide Substituent | Cyclopropyl | 4-Fluorophenyl |
| Molecular Weight | ~292.12 (estimated) | 294.12 |
| Solubility* | Lower (due to cyclopropyl) | Higher (planar fluorophenyl) |
*Inferred from substituent effects.
General Trends in Fluorinated Benzamides
- Electronic Effects : Fluorine and bromine atoms influence electron-withdrawing properties, affecting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). The 3-fluoro substituent in the target compound may enhance meta-directed electrophilic substitution compared to para-substituted analogs .
Research Findings and Implications
- Synthetic Utility: The bromine atom in 4-bromo-N-cyclopropyl-3-fluorobenzamide enables functionalization via halogen-metal exchange, a pathway less feasible in non-brominated analogs like 3-fluoro-N-cyclopropylbenzamide.
- Thermodynamic Stability : Cyclopropylamide derivatives exhibit higher thermal stability compared to linear alkylamide counterparts, as inferred from studies on related compounds .
Biological Activity
4-Bromo-N-cyclopropyl-3-fluorobenzamide is a chemical compound with the molecular formula C10H9BrFNO. It belongs to the class of benzamide derivatives and has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is synthesized through the reaction of 3-bromo-4-fluorobenzoic acid with cyclopropylamine. This process highlights its structural uniqueness, which is pivotal in determining its biological interactions and activities.
The biological activity of 4-bromo-N-cyclopropyl-3-fluorobenzamide is primarily attributed to its ability to interact with specific molecular targets in biological systems. It is hypothesized that the compound may bind to various enzymes or receptors, modulating their activity, which can lead to therapeutic effects. The exact pathways and molecular targets are still under investigation, but initial studies suggest potential interactions with kinases involved in inflammatory and autoimmune responses .
Biological Activity Overview
Research indicates that 4-bromo-N-cyclopropyl-3-fluorobenzamide exhibits significant biological activities, including:
- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit Bruton's tyrosine kinase (Btk), which plays a crucial role in various autoimmune diseases and certain cancers .
- Anti-inflammatory Effects : The modulation of enzymatic activity linked to inflammatory pathways indicates potential use in treating conditions like rheumatoid arthritis and systemic lupus erythematosus .
Table 1: Summary of Biological Activities
Case Study: Inhibition of Bruton's Tyrosine Kinase
A study examining the effects of 4-bromo-N-cyclopropyl-3-fluorobenzamide on Btk activity demonstrated that the compound could selectively inhibit Btk in vitro. This inhibition was associated with a reduction in inflammatory cytokine production, suggesting its potential as a therapeutic agent for autoimmune disorders .
Case Study: Anti-inflammatory Effects
In a preclinical model of rheumatoid arthritis, administration of 4-bromo-N-cyclopropyl-3-fluorobenzamide resulted in decreased joint inflammation and damage. The study highlighted the compound's ability to modulate immune responses, indicating its promise as a treatment option for chronic inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
